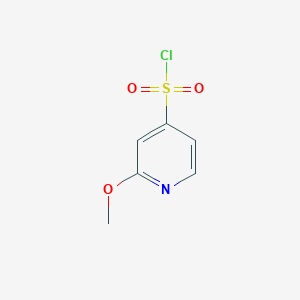

2-Methoxypyridine-4-sulfonyl chloride

Description

Overview of Pyridine-Based Sulfonyl Chlorides as Synthetic Intermediates

Pyridine-based sulfonyl chlorides are a class of organic compounds recognized for their utility as versatile intermediates in chemical synthesis. nbinno.com The sulfonyl chloride functional group (-SO₂Cl) is a powerful electrophile, making it highly reactive toward a wide range of nucleophiles. This reactivity is the foundation of its primary role in synthesis: the formation of sulfonamides through reaction with primary and secondary amines. sigmaaldrich.com

Sulfonamides are a crucial pharmacophore found in numerous therapeutic agents, and consequently, sulfonyl chlorides are indispensable building blocks in medicinal chemistry. sigmaaldrich.com The pyridine (B92270) ring itself is a common feature in biologically active compounds, and its incorporation can influence properties such as solubility, metabolic stability, and receptor binding. Therefore, pyridine-based sulfonyl chlorides serve as valuable reagents for introducing the pyridylsulfonyl moiety into complex molecules, enabling the synthesis of novel compounds with potential biological activity. nbinno.comsigmaaldrich.com Their utility extends beyond pharmaceuticals into materials science and agrochemical research. nbinno.com The development of efficient and environmentally benign methods for synthesizing these intermediates, such as Sandmeyer-type reactions or oxidative chlorination, is an active area of research. organic-chemistry.orgresearchgate.net

Structural Characteristics and Chemical Significance of the 2-Methoxypyridine (B126380) Scaffold

The 2-methoxypyridine scaffold is a structural motif that imparts distinct electronic and steric properties to a molecule. The methoxy (B1213986) group (-OCH₃) at the 2-position of the pyridine ring acts as an electron-donating group, influencing the electron density distribution within the aromatic system. This electronic effect can modulate the reactivity of other substituents on the ring.

Furthermore, the nitrogen atom in the pyridine ring and the oxygen atom of the methoxy group can act as coordination sites for metal ions. This chelating ability is exploited in catalysis and organometallic chemistry. For instance, 2-methoxypyridine has been used as an additive or ligand in transition metal-catalyzed reactions, such as in the cyclodehydration-aromatization synthesis of 3-aminoimidazo[1,2-a]pyridines. researchgate.net The presence of the 2-methoxy group can also direct regioselectivity in reactions like metalation. researchgate.net Derivatives of 2-methoxypyridine have been investigated for their applications in materials science, forming the basis for new luminescent liquid crystals. rsc.org The scaffold can be a precursor to other functionalized pyridines; for example, 2-methoxypyridine can be used to synthesize 2-methoxy-3-pyridinesulfonyl chloride, an intermediate for certain antibiotics. chemicalbook.com

Rationale for Comprehensive Academic Investigation of 2-Methoxypyridine-4-sulfonyl Chloride

The academic interest in this compound stems from its identity as a bifunctional reagent that combines the attributes of both the sulfonyl chloride group and the 2-methoxypyridine scaffold. This specific arrangement of functional groups—an electron-donating methoxy group at the 2-position and a strongly electron-withdrawing sulfonyl chloride group at the 4-position—creates a unique electronic environment within the pyridine ring.

This substitution pattern makes the compound an ideal candidate for investigation in several areas. Researchers are interested in exploring its reactivity with various nucleophiles to synthesize novel sulfonamides and other derivatives. The electronic properties conferred by the methoxy group may influence the reaction kinetics and the stability of the resulting products. The resulting pyridylsulfonyl-containing molecules are of interest in drug discovery programs, where the 2-methoxypyridine moiety could offer advantages in terms of metabolic profile or target interaction compared to other aromatic systems. The compound serves as a model system for studying the interplay of electronic effects in substituted pyridines and for developing new synthetic methodologies. The availability of the compound as a research chemical facilitates its exploration as a building block in the synthesis of complex molecular architectures. achemblock.comanichemllc.com

Scope and Objectives of Research in Sulfonyl Chloride Chemistry

Research in the broader field of sulfonyl chloride chemistry is driven by several key objectives. A primary goal is the development of new, safer, and more sustainable methods for their synthesis. researchgate.net Traditional methods often rely on harsh reagents, and modern research focuses on alternatives like oxidative chlorosulfonation using milder oxidants or catalytic processes. organic-chemistry.org Innovations include the use of stable sulfur dioxide surrogates to avoid handling gaseous SO₂. researchgate.net

Another major objective is to expand the diversity of available sulfonyl chloride building blocks. researchgate.net This involves creating sulfonyl chlorides with novel substitution patterns and incorporating a wider range of functional groups to enable the synthesis of more complex and diverse libraries of compounds for screening in drug discovery and materials science. sigmaaldrich.com Research also focuses on exploring the reaction scope of sulfonyl chlorides beyond sulfonamide formation. For instance, methods have been developed for the reduction of sulfonyl chlorides to form sulfinamides, which are themselves valuable synthetic intermediates. nih.gov Ultimately, the overarching goal is to enhance the synthetic toolbox available to organic chemists, allowing for the more efficient and versatile construction of molecules with desired functions and properties. researchgate.net

Data Table for this compound

| Property | Value | Reference |

| IUPAC Name | This compound | achemblock.com |

| CAS Number | 1060807-43-3 | achemblock.com |

| Molecular Formula | C₆H₆ClNO₃S | achemblock.com |

| Molecular Weight | 207.64 g/mol | achemblock.com |

| Purity | ≥97% | achemblock.com |

| SMILES | COC1=NC=CC(S(=O)(=O)Cl)=C1 | achemblock.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methoxypyridine-4-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO3S/c1-11-6-4-5(2-3-8-6)12(7,9)10/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDZZVEAUKAMZPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CC(=C1)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401288578 | |

| Record name | 2-Methoxy-4-pyridinesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401288578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1060807-43-3 | |

| Record name | 2-Methoxy-4-pyridinesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1060807-43-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxy-4-pyridinesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401288578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Process Development for 2 Methoxypyridine 4 Sulfonyl Chloride

Precursor Synthesis and Functionalization of the Pyridine (B92270) Ring

The initial stages of synthesizing 2-methoxypyridine-4-sulfonyl chloride are centered on the preparation of a suitably substituted pyridine precursor. This involves the introduction of the 2-methoxy group and the subsequent installation of a sulfur-based functional group at the 4-position.

Strategies for Introducing the 2-Methoxy Group

The introduction of a methoxy (B1213986) group at the 2-position of the pyridine ring is a common and well-documented transformation. One of the most prevalent methods involves the nucleophilic substitution of a leaving group, typically a halogen, at the 2-position with a methoxide (B1231860) source.

A widely used precursor for this reaction is 2-chloropyridine (B119429). The reaction of 2-chloropyridine with sodium methoxide in a suitable solvent, such as methanol (B129727), provides an effective route to 2-methoxypyridine (B126380). chemicalbook.com This reaction proceeds via a nucleophilic aromatic substitution mechanism. The temperature for this reaction can vary, with some procedures conducted at room temperature while others may require heating to reflux to ensure complete conversion.

Another approach involves the methoxylation of substituted pyridines. For instance, the methoxylation of 2-amino-3-nitro-6-chloropyridine with sodium methoxide in methanol has been reported to yield 2-amino-3-nitro-6-methoxypyridine. acsgcipr.org This demonstrates the versatility of the methoxylation reaction on more complex pyridine scaffolds.

The following table summarizes typical conditions for the synthesis of 2-methoxypyridine derivatives.

| Starting Material | Reagents | Solvent | Temperature | Product | Reference |

| 2-Chloropyridine | Sodium Methoxide (NaOMe) | Methanol (MeOH) | Reflux | 2-Methoxypyridine | chemicalbook.com |

| 2-Amino-3-nitro-6-chloropyridine | Sodium Methoxide (NaOMe) | Methanol (MeOH) | 10-60 °C | 2-Amino-3-nitro-6-methoxypyridine | acsgcipr.org |

Regioselective Sulfonation Approaches to 2-Methoxypyridine-4-sulfonic Acid Derivatives

The introduction of a sulfonic acid group at the 4-position of 2-methoxypyridine is a critical step that dictates the final structure of the target molecule. The electron-donating nature of the 2-methoxy group directs electrophilic substitution to the para-position (C4) and ortho-position (C3 and C5). Achieving high regioselectivity for the 4-position is therefore a key challenge.

Direct sulfonation of 2-methoxypyridine with fuming sulfuric acid (oleum) or chlorosulfonic acid is a potential route. The reaction of substituted anilines with sulfuric acid or a mixture of sulfuric acid and oleum (B3057394) at elevated temperatures is known to produce sulfonic acids, with the position of sulfonation influenced by the directing effects of the substituents. rsc.org By analogy, similar conditions could be applied to 2-methoxypyridine.

A more modern and highly regioselective method involves a metalation/thiolation sequence. A patent application describes a process where a 2-methoxypyridine derivative is first subjected to metalation, for example, using a strong base like lithium diisopropylamide (LDA). This is followed by quenching with elemental sulfur to introduce a thiol or thiolate group at the desired position. This intermediate can then be further processed to the sulfonyl chloride. acsgcipr.org This approach offers greater control over the position of functionalization compared to direct electrophilic substitution.

Conversion of Sulfonic Acid or Thiol Precursors to Sulfonyl Chloride

The final step in the synthesis is the conversion of the sulfonic acid or thiol precursor into the reactive sulfonyl chloride. Several established and emerging methods are available for this transformation.

Direct Chlorination Methods Utilizing Thionyl Chloride and Phosphorous Pentachloride

The conversion of sulfonic acids to sulfonyl chlorides is a classic transformation in organic synthesis. Reagents such as thionyl chloride (SOCl₂) and phosphorus pentachloride (PCl₅) are commonly employed for this purpose. The reaction of a sulfonic acid with thionyl chloride, often in the presence of a catalytic amount of a tertiary amine or N,N-dimethylformamide (DMF), is a widely used method. Similarly, phosphorus pentachloride can effectively carry out this conversion. These methods are generally robust but can sometimes require harsh conditions and may not be suitable for sensitive substrates.

Oxidative Chlorination of Sulfides and Thiols to this compound

An alternative and often milder approach is the oxidative chlorination of a corresponding thiol or sulfide (B99878) precursor. This method avoids the need for the isolation of the potentially unstable sulfonic acid. Various oxidizing agents in combination with a chloride source can be used.

A combination of hydrogen peroxide (H₂O₂) and thionyl chloride has been reported as a highly reactive system for the direct conversion of thiols to sulfonyl chlorides. nih.gov This method is often rapid and proceeds under mild conditions. Another effective system involves the use of N-chlorosuccinimide (NCS) in the presence of an acid. researchgate.net

A patent has disclosed a method involving the chloroxidation of a thiolated 2-methoxypyridine intermediate, which is generated in situ. acsgcipr.org This integrated approach of thiolation followed by oxidative chlorination offers an efficient pathway to the desired sulfonyl chloride.

The table below provides examples of reagents used for oxidative chlorination.

| Substrate | Reagents | Key Features | Reference |

| Thiol | Hydrogen Peroxide (H₂O₂), Thionyl Chloride (SOCl₂) | Rapid reaction, mild conditions | nih.gov |

| Thiol | N-Chlorosuccinimide (NCS), Acid | Mild oxidative chlorination | researchgate.net |

| Thiolated Intermediate | Chloroxidation | In-situ generation and conversion | acsgcipr.org |

Alternative Halogenating Agents for Enhanced Selectivity and Yield

In addition to the traditional reagents, research has explored alternative halogenating agents to improve selectivity, yield, and reaction conditions. Oxalyl chloride, in the presence of a catalyst such as N,N-dimethylformamide, has been shown to be an effective reagent for the conversion of sulfonic acid salts to sulfonyl chlorides.

More recently, the use of pyrylium (B1242799) salts, such as Pyry-BF₄, has been reported for the activation of primary sulfonamides, enabling their conversion to sulfonyl chlorides under mild conditions. nih.gov This method is particularly valuable for late-stage functionalization of complex molecules due to its high selectivity for the sulfonamide group. While this method starts from a sulfonamide, it highlights the ongoing development of novel reagents for accessing sulfonyl chlorides.

Optimization of Reaction Parameters for Preparative Scale Synthesis

The choice of solvent is a critical parameter in the synthesis of sulfonyl chlorides, as it can significantly impact reaction rates and product yields. In the synthesis of related sulfonyl chlorides, various solvents have been investigated to determine their effects on the reaction. For instance, in the synthesis of a monosulfonylation product, dichloromethane (B109758) (DCM) was found to provide the highest yield compared to other solvents like dimethylformamide (DMF), N-methyl-2-pyrrolidinone (NMP), dioxane, and tetrahydrofuran (B95107) (THF). nih.gov The replacement of acetonitrile (B52724) (CH3CN) with other solvents has been shown to hamper product formation to varying degrees in certain sulfonylation reactions. researchgate.net

The polarity and nature of the solvent play a crucial role. Polar aprotic solvents such as acetonitrile, dimethylacetamide (DMAA), and dimethylformamide (DMF) are often employed. google.com The solvolysis of sulfonyl chlorides, a key reaction type, is influenced by both the solvent's nucleophilicity and its ionizing power. nih.govresearchgate.net The use of hydroxylic solvents, including various alcohols and aqueous mixtures, has been studied in detail for other sulfonyl chlorides, providing insights into the mechanistic pathways. nih.govresearchgate.net

A study on the synthesis of sulfonyl chlorides from thiols and disulfides found that acetonitrile was a suitable solvent when using a combination of hydrogen peroxide and zirconium tetrachloride. organic-chemistry.org This highlights that the optimal solvent is often dependent on the specific reagents and reaction mechanism.

Table 1: Effect of Different Solvents on the Yield of a Monosulfonylation Product nih.gov

| Entry | Solvent | Yield (%) |

| 1 | DCM | 58 |

| 2 | DMF | 23 |

| 3 | NMP | 27 |

| 4 | Dioxane | 18 |

| 5 | THF | 40 |

This interactive table allows for sorting by solvent or yield.

Temperature is a critical factor that governs the rate of reaction and the formation of potential byproducts. For many sulfonylation reactions, precise temperature control is essential. For example, in the synthesis of 4-methoxycarbonyl-2-methylthiophene-3-sulfonyl chloride, the reaction mixture is cooled to 0-5 °C before the introduction of chlorine gas. google.com Similarly, in another procedure, the reaction mixture is cooled to 0 °C in an ice bath, and the internal temperature is maintained below 10 °C during the addition of an oxidizing agent to manage a highly exothermic process. orgsyn.org

Varying the reaction temperature can have a significant impact on the yield and reaction time. In one study, carrying out both the addition of the sulfonyl chloride and the subsequent reaction at 0 °C led to poor solubility and an extended reaction time of 18 hours. nih.gov When the same reaction was conducted at room temperature, the target product was obtained in a slightly lower yield but with a shorter reaction time. nih.gov This demonstrates the trade-off that often exists between reaction rate and selectivity, which needs to be carefully balanced for optimal results. The kinetics of sulfonyl chloride solvolysis have been studied at different temperatures, such as 25.0 °C and 45.0 °C, to understand the reaction mechanism and the influence of solvent properties. nih.govresearchgate.net

Catalysts are often employed to enhance the rate and selectivity of sulfonylation reactions. 4-Dimethylaminopyridine (DMAP) is a commonly used catalyst in the synthesis of sulfones from 4-alkylpyridines and aryl sulfonyl chlorides. nih.gov In a specific optimization study, 10 mol% of DMAP was used as a catalyst. nih.gov The proposed mechanism involves the reaction of the sulfonyl chloride with DMAP to form a reactive intermediate, which is then attacked by the nucleophile to generate the product and regenerate the catalyst. nih.gov

The choice of catalyst can be crucial. For instance, in the synthesis of sulfonyl chlorides from sulfonyl hydrazides, a screening of various chlorides found that N-chlorosuccinimide (NCS) was optimal, providing a 99% yield, while others like CuCl gave lower yields. researchgate.net In another approach, zirconium(IV) chloride was used to promote an oxidative chlorination reaction. orgsyn.org The loading of the catalyst is also an important parameter to optimize, as using an excessive amount can lead to increased costs and potential difficulties in purification, while too little may result in slow or incomplete reactions.

Table 2: Effect of Different Chloride Sources on the Yield of a Sulfonyl Chloride researchgate.net

| Entry | Chloride Source | Yield (%) |

| 1-7 | CuCl | 38 |

| 8-10 | NCS | 99 |

This interactive table allows for comparison of different chloride sources.

Purification Techniques and Purity Assessment for Synthetic Utility

The purification of this compound is a critical step to ensure its suitability for subsequent synthetic applications, where high purity is often required. Common purification techniques include recrystallization and column chromatography.

Recrystallization from a suitable solvent system is a widely used method for purifying solid sulfonyl chlorides. For example, a crude sulfonyl chloride product was purified to approximately 99 wt% by recrystallization from a mixed solvent system of toluene-hexane. orgsyn.org Another method involves dissolving the product in a solvent like n-butyl ether, followed by cooling to induce crystallization and subsequent filtration. google.com

Flash column chromatography is another effective purification method, particularly for removing impurities with different polarities. rsc.org The choice of eluent is crucial for achieving good separation.

The purity of the final product is typically assessed using a variety of analytical techniques. High-Performance Liquid Chromatography (HPLC) is a common method for determining the percentage purity of the compound. nih.govambeed.com Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to confirm the structure of the compound and to detect any impurities. rsc.orgambeed.com Mass spectrometry (LC-MS) provides information about the molecular weight of the compound, further confirming its identity. ambeed.com For some applications, quantitative NMR (QNMR) can be used to determine the weight percentage of purity, especially for identifying inorganic salt impurities that may not be visible by other methods. orgsyn.org Purity levels of >95% or 97% are often reported for commercially available this compound. achemblock.comanichemllc.com

Reactivity Profiles and Mechanistic Studies of 2 Methoxypyridine 4 Sulfonyl Chloride

Electrophilic Nature of the Sulfonyl Chloride Functionality

The sulfonyl chloride group (–SO₂Cl) is an exceptionally strong electron-withdrawing moiety, rendering the sulfur atom highly electrophilic. researchgate.net This electrophilicity is a consequence of the cumulative inductive effects of the two oxygen atoms and the chlorine atom, which create a significant partial positive charge on the sulfur center. In the specific case of 2-Methoxypyridine-4-sulfonyl chloride, the pyridine (B92270) ring itself acts as an electron-withdrawing system, further intensifying the electrophilic character of the sulfur atom. While sulfonyl fluorides are noted for their high resistance to hydrolysis, sulfonyl chlorides are generally more reactive electrophiles. nih.govenamine.net This heightened reactivity makes them valuable intermediates in organic synthesis for the formation of various sulfur-containing functional groups. magtech.com.cn The stability and reactivity of aryl sulfonyl chlorides can be influenced by substituents on the aromatic ring; electron-withdrawing groups tend to increase the electrophilicity of the sulfur atom. nih.gov

Nucleophilic Substitution Reactions at the Sulfur Center

The primary mode of reactivity for this compound involves nucleophilic substitution at the electron-deficient sulfur atom. A wide array of nucleophiles can displace the chloride, which is a good leaving group, to form new sulfur-heteroatom or sulfur-carbon bonds. These reactions typically proceed via a two-step addition-elimination mechanism. youtube.com The nucleophile first attacks the sulfur atom, forming a transient, high-energy pentacoordinate intermediate. Subsequently, the chloride ion is expelled, restoring the tetrahedral geometry around the sulfur and yielding the final substitution product.

Formation of Sulfonamides with Primary and Secondary Amines

The reaction of this compound with primary or secondary amines is a cornerstone method for the synthesis of sulfonamides, a class of compounds with significant importance in medicinal chemistry. nih.govthieme-connect.com This transformation is typically conducted in the presence of a base to neutralize the hydrogen chloride (HCl) that is generated as a byproduct. wisc.edu The reaction mechanism involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of the chloride ion and deprotonation of the nitrogen atom to yield the stable sulfonamide. Research has demonstrated the synthesis of complex sulfonamide derivatives using substituted methoxypyridine sulfonyl chlorides, highlighting the utility of this reaction in building diverse molecular scaffolds. nih.gov

Table 1: Synthesis of Sulfonamides

| Reactant | Nucleophile | Product Class |

|---|---|---|

| This compound | Primary Amine (R-NH₂) | N-Substituted Sulfonamide |

| This compound | Secondary Amine (R₂NH) | N,N-Disubstituted Sulfonamide |

Synthesis of Sulfonate Esters with Various Alcohol Substrates

In a reaction analogous to sulfonamide formation, this compound can react with alcohols to produce sulfonate esters. This process, often referred to as sulfonylation, is a common method for converting an alcohol's hydroxyl group into an excellent leaving group for subsequent substitution or elimination reactions. youtube.comyoutube.com The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine, which serves to catalyze the reaction and scavenge the HCl byproduct. youtube.com The mechanism involves the attack of the alcohol's oxygen on the sulfonyl sulfur, leading to a protonated intermediate that is then deprotonated by the base to afford the final sulfonate ester. youtube.com This reaction proceeds with retention of configuration at the alcohol's stereocenter, as the carbon-oxygen bond is not broken during the process. youtube.com

Table 2: Synthesis of Sulfonate Esters

| Reactant | Nucleophile | Product Class |

|---|---|---|

| This compound | Alcohol (R-OH) | Sulfonate Ester |

Generation of Sulfones and Thiosulfonates

The synthesis of sulfones, which contain a sulfonyl group flanked by two carbon atoms, can be achieved from sulfonyl chlorides. One established method involves the reaction of a sulfonyl chloride with an organometallic reagent, such as a Grignard reagent (R-MgX). rsc.orgchemistrysteps.com The carbanionic character of the Grignard reagent allows it to act as a carbon nucleophile, attacking the electrophilic sulfur atom and displacing the chloride to form a new carbon-sulfur bond. This approach is a key strategy for creating aryl sulfones. organic-chemistry.org

Thiosulfonates, which feature a sulfur-sulfur bond, can also be prepared from sulfonyl chlorides. This is accomplished by reacting the sulfonyl chloride with a thiol (R-SH) or its corresponding thiolate salt (R-S⁻). The thiolate acts as a soft nucleophile, attacking the sulfonyl sulfur to displace the chloride ion and form the S-S linkage of the thiosulfonate product. organic-chemistry.org

Pyridine Nitrogen Reactivity and N-Sulfonylation Processes

The nitrogen atom in the pyridine ring of this compound possesses a lone pair of electrons and can act as a nucleophile or a base. A characteristic reaction of pyridines is quaternization, where the nitrogen attacks an electrophile, such as an alkyl halide, to form a pyridinium (B92312) salt. mdpi.comosti.gov This process is generally an Sₙ2 reaction. mdpi.com Quaternization of the pyridine ring significantly increases the ring's electron deficiency, which in turn enhances the reactivity of substituents at the 2- and 4-positions toward nucleophilic displacement. google.comgoogle.com While intramolecular N-sulfonylation is not typically observed, the pyridine nitrogen can be targeted by external electrophiles. The reactivity of the nitrogen is, however, attenuated by the electron-withdrawing effect of the sulfonyl chloride group at the 4-position.

Transformations Involving the 2-Methoxy Group

The 2-methoxy group on the pyridine ring is generally stable but can undergo specific transformations under certain reaction conditions. One potential reaction is O-demethylation, which involves the cleavage of the methyl-oxygen bond to yield a pyridone derivative. This transformation can be effected by strong acids or specific demethylating agents. nih.govnih.gov

Additionally, the methoxy (B1213986) group can be susceptible to nucleophilic aromatic substitution (SₙAr), particularly if the pyridine ring is activated by quaternization of the nitrogen atom. nih.gov In such activated systems, strong nucleophiles can displace the methoxy group. Recent studies have shown that even unactivated methoxypyridines can undergo nucleophilic amination when treated with a sodium hydride-lithium iodide composite, offering a transition-metal-free route to aminopyridines. ntu.edu.sgnih.gov This suggests that under specific, highly reactive conditions, the 2-methoxy group of this compound could potentially be displaced by potent nucleophiles.

Carbon-Carbon Bond Forming Reactions

The formation of new carbon-carbon bonds is a cornerstone of organic synthesis, enabling the construction of complex molecular architectures. For this compound, several strategies can be envisaged for C-C bond formation, primarily leveraging the inherent reactivity of the pyridine core and the sulfonyl chloride group.

Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.orgbaranlab.org The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.orgorganic-chemistry.org The methoxy group is a well-established DMG. organic-chemistry.org

In the case of 2-methoxypyridine (B126380), the methoxy group is known to direct lithiation to the C3 position. While no specific studies on this compound have been reported, it is plausible that a similar DoM strategy could be applied. The reaction would likely involve the treatment of the substrate with a strong lithium amide base, such as lithium diisopropylamide (LDA), at low temperatures to prevent side reactions. The resulting C3-lithiated intermediate could then be quenched with various carbon electrophiles to introduce a new substituent at the 3-position.

However, the strongly electrophilic nature of the sulfonyl chloride group presents a potential challenge. It is conceivable that the organolithium reagent could preferentially attack the sulfonyl chloride, leading to the formation of a sulfonamide if the lithium amide is the nucleophile, or other derivatives depending on the nature of the organolithium reagent. Careful selection of the base and reaction conditions would be crucial to favor the desired C-H metalation over nucleophilic attack at the sulfonyl group.

Table 1: Plausible Directed Ortho Metalation of this compound

| Step | Reagent | Proposed Intermediate/Product | Remarks |

| Metalation | LDA, THF, -78 °C | 3-Lithio-2-methoxypyridine-4-sulfonyl chloride | The methoxy group directs lithiation to the C3 position. |

| Electrophilic Quench | Electrophile (e.g., R-X) | 3-Substituted-2-methoxypyridine-4-sulfonyl chloride | The electrophile is introduced at the C3 position. |

This table represents a hypothetical reaction pathway based on known DoM principles, as direct experimental data for this compound is not currently available in the cited literature.

Transition metal-catalyzed cross-coupling reactions are among the most versatile methods for forging carbon-carbon bonds. While aryl halides are the most common electrophilic partners, the use of sulfonyl chlorides in such reactions has been an area of growing interest.

Specifically, palladium-catalyzed cross-coupling reactions of pyridine sulfinates with aryl and heteroaryl halides have been shown to be highly effective. rsc.org This suggests that this compound could potentially be converted to the corresponding sulfinate and then used in cross-coupling reactions.

Direct use of sulfonyl chlorides in Suzuki-Miyaura cross-coupling reactions has also been reported, providing a pathway to sulfones. However, the application of these methods to this compound as a direct coupling partner to form a C-C bond at the 4-position of the pyridine ring has not been explicitly documented. The key challenge would be to achieve selective activation of the S-Cl bond over any potential C-Cl bond that might be present or formed under the reaction conditions.

Should a C-C bond formation at the 4-position be desired, a plausible, albeit indirect, route would involve the conversion of the sulfonyl chloride to a more conventional coupling partner, such as a halide, through a substitution reaction.

Table 2: Potential Cross-Coupling Strategies

| Reaction Type | Proposed Reactants | Catalyst/Conditions | Potential Product |

| Suzuki-Miyaura (via sulfinate) | 2-Methoxy-4-pyridylsulfinate + Aryl boronic acid | Pd(OAc)₂, PCy₃, K₂CO₃ | 4-Aryl-2-methoxypyridine |

| Direct Sulfonyl Chloride Coupling | This compound + Aryl boronic acid | Palladium catalyst | 2-Methoxy-4-(arylsulfonyl)pyridine |

This table outlines potential synthetic routes. The direct coupling of the sulfonyl chloride to form a C-C bond at the pyridine-4-position is speculative and would depend on overcoming the challenge of selective S-Cl bond activation.

Direct C-H functionalization of pyridine rings is a highly atom-economical approach to introduce new substituents. nih.gov For this compound, the electronic nature of the substituents would dictate the regioselectivity of such reactions. The electron-donating methoxy group at C2 would activate the ortho (C3) and para (C5) positions towards electrophilic attack, while the strongly electron-withdrawing sulfonyl chloride at C4 would deactivate the ring, particularly at the ortho (C3 and C5) and para (C2) positions relative to it.

The net effect of these competing influences is complex. In general, pyridine itself is electron-deficient and undergoes electrophilic substitution with difficulty, typically at the C3 position. stackexchange.comyoutube.com The presence of the methoxy group could potentially facilitate electrophilic substitution at the C3 or C5 positions.

Conversely, radical reactions, such as the Minisci reaction, are known to be effective for the functionalization of electron-deficient pyridines, typically occurring at the C2 and C4 positions. Given that the C4 position is already substituted, a Minisci-type reaction on this compound might be expected to occur at the C6 position, which is electronically and sterically accessible.

A study on the C-sulfonylation of 4-alkylpyridines proceeds via an N-sulfonyl 4-alkylidene dihydropyridine (B1217469) intermediate. nih.govacs.org A similar activation of the pyridine nitrogen in this compound could potentially open up pathways for functionalization at other positions of the ring.

Ring-Opening and Rearrangement Reactions

While less common than substitution reactions, ring-opening and rearrangement reactions can provide access to novel molecular scaffolds.

The presence of a good leaving group on the pyridine nitrogen can facilitate nucleophilic attack and subsequent ring-opening. For instance, pyridine N-oxides can undergo rearrangements. chemtube3d.com In the case of this compound, activation of the pyridine nitrogen by an external agent could potentially lead to such transformations. For example, treatment of pyridine N-oxides with sulfonyl chlorides like p-toluenesulfonyl chloride can lead to a variety of rearranged and substituted products. figshare.comresearchgate.net

However, there is no direct evidence in the reviewed literature to suggest that this compound itself readily undergoes ring-opening or rearrangement reactions under standard conditions. The stability of the pyridine aromatic system makes such reactions energetically unfavorable unless significantly activated. The strong electron-withdrawing nature of the sulfonyl group might make the pyridine ring more susceptible to nucleophilic attack, which could, under specific conditions, initiate a ring-opening cascade. nih.govyoutube.com For instance, the reaction of pyridine N-oxides with sodium azide (B81097) and a sulfonyl chloride can lead to the formation of tetrazolopyridines. figshare.com

Advanced Applications in Organic Synthesis and Chemical Transformations

Postulated Utilization as a Versatile Building Block for Diverse Molecular Architectures

The inherent reactivity of the sulfonyl chloride functional group, combined with the electronic properties of the 2-methoxypyridine (B126380) ring, suggests that this compound could, in principle, serve as a valuable scaffold for the synthesis of complex molecules.

Theoretical Synthesis of Complex Pyridine-Fused Heterocycles

The synthesis of pyridine-fused heterocycles is a cornerstone of medicinal chemistry. While numerous methods exist for the construction of such systems, the specific application of 2-methoxypyridine-4-sulfonyl chloride in this context has not been detailed in the scientific literature. Theoretically, the sulfonyl chloride moiety could be employed to introduce the pyridine (B92270) ring into a larger heterocyclic framework through reactions with appropriate difunctionalized substrates.

Hypothetical Construction of Polyfunctionalized Organic Scaffolds

The development of polyfunctionalized organic scaffolds is crucial for creating molecules with diverse biological activities. The this compound contains multiple reactive sites—the sulfonyl chloride, the methoxy (B1213986) group, and the pyridine ring itself—that could theoretically be manipulated to construct complex, three-dimensional structures. However, specific examples of its use for this purpose are not found in the current body of scientific literature.

Unexplored Potential in Multi-Component Reactions (MCRs) and Cascade Processes

Multi-component reactions (MCRs) and cascade processes offer efficient and atom-economical routes to complex molecules from simple starting materials. The reactivity of sulfonyl chlorides suggests that this compound could potentially participate in such reactions, for instance, by acting as an electrophilic component that initiates a cascade cyclization. To date, no published reports have demonstrated its use in this capacity.

A Theoretical Candidate for the Creation of Chemically Diverse Compound Libraries

The generation of chemically diverse compound libraries is a key strategy in drug discovery. chemrxiv.orgchemrxiv.org The modular nature of this compound, with its distinct reactive handles, makes it a theoretically attractive starting point for combinatorial synthesis. By reacting the sulfonyl chloride with a diverse set of amines or alcohols, and subsequently modifying the methoxy group or the pyridine ring, a large library of related compounds could be generated. Flow chemistry has emerged as a powerful tool for the rapid generation of such hyperdiverse libraries. chemrxiv.org However, the actual implementation of this strategy with this compound has not been described.

Absence in the Development of Novel Synthetic Routes to Specific Target Molecules

The quest for novel and efficient synthetic routes to valuable target molecules is a constant driver of research in organic chemistry. While sulfonyl chlorides, in general, are important intermediates in synthesis, acs.orgnih.gov there are no specific, published synthetic routes to target molecules that utilize this compound as a key reagent. Its potential as a strategic building block in total synthesis or in the development of new methodologies remains to be explored.

Investigation of Organocatalytic Applications: A Field to be Explored

Organocatalysis has become a powerful tool in modern organic synthesis. While various organic molecules can act as catalysts, there is no evidence in the scientific literature to suggest that this compound has been investigated for any organocatalytic applications. The possibility of its use, for instance, in activating substrates through the formation of a transient sulfonylated intermediate, is purely speculative at this point.

Spectroscopic Characterization and Structural Elucidation

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone for the structural analysis of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

While standard one-dimensional (1D) ¹H and ¹³C NMR provide initial information on the number and types of protons and carbons, advanced 1D techniques offer deeper insights.

¹H NMR: In a typical ¹H NMR spectrum of 2-Methoxypyridine-4-sulfonyl chloride, one would expect to observe distinct signals corresponding to the aromatic protons on the pyridine (B92270) ring and the protons of the methoxy (B1213986) group. The chemical shifts (δ) and coupling constants (J) of the aromatic protons would be indicative of their relative positions on the substituted pyridine ring.

¹³C NMR: The ¹³C NMR spectrum would complement the ¹H data by showing signals for each unique carbon atom in the molecule, including the carbons of the pyridine ring, the methoxy group, and any quaternary carbons.

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments are invaluable for differentiating between CH, CH₂, and CH₃ groups. A DEPT-135 experiment, for instance, would show positive signals for CH and CH₃ groups, while CH₂ groups would appear as negative signals. This technique would definitively identify the methoxy carbon and the protonated carbons of the pyridine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): A 1D NOESY experiment can reveal spatial proximities between atoms. For this compound, irradiation of the methoxy protons should result in a Nuclear Overhauser Effect (NOE) enhancement for the proton at the C3 position of the pyridine ring, confirming the placement of the methoxy group at C2.

A summary of expected ¹H and ¹³C NMR data is presented below.

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Methoxy (OCH₃) | 3.9 - 4.1 | 55 - 60 |

| Pyridine H3 | 7.1 - 7.3 | 110 - 115 |

| Pyridine H5 | 7.4 - 7.6 | 120 - 125 |

| Pyridine H6 | 8.1 - 8.3 | 150 - 155 |

| Pyridine C2 | - | 160 - 165 |

| Pyridine C4 | - | 145 - 150 |

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular puzzle by revealing correlations between nuclei. ambeed.comrsc.org

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. For this compound, COSY would show correlations between adjacent protons on the pyridine ring, helping to confirm their connectivity. anichemllc.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms (¹H-¹³C). achemblock.com This allows for the unambiguous assignment of each proton signal to its corresponding carbon atom.

| 2D NMR Experiment | Purpose | Expected Correlations for this compound |

| COSY | Identifies ¹H-¹H couplings | Correlations between adjacent pyridine ring protons. |

| HSQC | Correlates directly bonded ¹H and ¹³C | Links each pyridine proton signal to its corresponding carbon signal. |

| HMBC | Shows long-range ¹H-¹³C couplings | Methoxy protons to C2; Pyridine protons to other ring carbons. |

Quantitative NMR (qNMR) is a powerful technique for determining the concentration or purity of a substance without the need for identical reference standards for the analyte itself. rsc.orgpubcompare.ai The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. pubcompare.ai By comparing the integral of a known signal from the analyte to that of a certified internal standard of known concentration, the purity of this compound can be accurately determined. This method is also highly effective for monitoring the progress of a reaction by tracking the disappearance of starting material signals and the appearance of product signals over time.

Dynamic NMR (DNMR) is employed to study time-dependent processes such as conformational changes or restricted rotation around bonds. bldpharm.com In the case of this compound, DNMR studies could be used to investigate the rotational barrier around the C4-S bond. By acquiring NMR spectra at various temperatures, it might be possible to observe broadening or coalescence of signals if the rotation around this bond is slow on the NMR timescale at lower temperatures. This would provide valuable information about the conformational flexibility and energy barriers within the molecule.

High-Resolution Mass Spectrometry (HRMS)

HRMS is a critical tool for confirming the elemental composition of a newly synthesized compound.

Unlike low-resolution mass spectrometry, which provides the nominal mass, HRMS measures the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy (typically to within 5 ppm). This precision allows for the calculation of a unique elemental formula. For this compound (C₆H₆ClNO₃S), the expected exact mass can be calculated. The experimentally determined mass from an HRMS analysis would be compared to this theoretical value. A close match provides strong evidence for the correct elemental composition, corroborating the structure determined by NMR.

| Technique | Information Obtained |

| High-Resolution Mass Spectrometry (HRMS) | Precise mass-to-charge ratio (m/z) |

| Elemental formula confirmation |

Fragmentation Pathway Analysis for Structural Insights

Mass spectrometry is a powerful tool for elucidating molecular structures by analyzing the fragmentation patterns of a compound upon ionization. While specific, detailed fragmentation studies on this compound are not widely published, a probable pathway can be inferred from the known behavior of related chemical classes, such as sulfonamides, pyrimidine (B1678525) derivatives, and other sulfonyl chlorides. nih.govacdlabs.comnih.gov

Under electron impact or collision-induced dissociation, the molecular ion ([M]⁺) of this compound would likely undergo fragmentation through several key pathways. The bond between the sulfur and chlorine atoms is relatively weak, making the loss of a chlorine radical (•Cl) a probable initial step to form a sulfonyl radical cation. Another common fragmentation for sulfonyl chlorides is the loss of the entire sulfonyl chloride group (•SO₂Cl). acdlabs.com

The methoxy group on the pyridine ring also directs fragmentation. nih.gov Cleavage of the S-C bond is a common pathway for sulfonamides and related compounds, which would lead to the formation of a 2-methoxypyridinyl cation. nih.gov The initial molecular ion could also lose sulfur dioxide (SO₂) to form a chlorinated pyridine radical cation. Further fragmentation could involve the loss of a methyl radical (•CH₃) from the methoxy group or cleavage of the pyridine ring itself.

A plausible, albeit theoretical, fragmentation pathway is summarized below:

Initial Ionization: Formation of the molecular ion, C₆H₆ClNO₃S⁺.

Primary Fragmentation:

Loss of •Cl to form the [M-Cl]⁺ ion.

Loss of SO₂ to form the [M-SO₂]⁺ ion.

Cleavage of the C-S bond to generate the [C₅H₃N(OCH₃)]⁺ ion and a •SO₂Cl radical.

Secondary Fragmentation: Subsequent loss of smaller neutral molecules or radicals like CO, H₂O, or •CH₃ from the primary fragments.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides detailed information about the functional groups and conformational structure of a molecule.

The vibrational spectrum of this compound is characterized by absorption bands corresponding to its constituent functional groups. The sulfonyl chloride (–SO₂Cl) group gives rise to very strong and distinct bands. acdlabs.com Specifically, the asymmetric and symmetric stretching vibrations of the S=O bonds are prominent. acdlabs.com The pyridine ring exhibits characteristic C=C and C=N stretching vibrations, while the methoxy group (–OCH₃) shows C-H and C-O stretching frequencies.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Sulfonyl Chloride (SO₂) | Asymmetric Stretch | 1370-1410 | Strong |

| Sulfonyl Chloride (SO₂) | Symmetric Stretch | 1166-1204 | Strong |

| Pyridine Ring | C=N and C=C Stretching | 1450-1600 | Medium-Strong |

| Methoxy (C-O) | Asymmetric C-O-C Stretch | 1230-1275 | Strong |

| Methoxy (C-O) | Symmetric C-O-C Stretch | 1020-1075 | Medium |

| Sulfur-Chlorine (S-Cl) | Stretch | ~400-600 | Medium-Weak |

Data in the table is based on characteristic infrared absorption frequencies for the respective functional groups. acdlabs.com

Vibrational spectroscopy can also serve as a "conformational fingerprint," where subtle shifts in the spectra can indicate the presence of different rotational isomers (conformers). For this compound, rotation around the C-S and C-O single bonds could lead to different stable conformations. Each conformer would have a unique vibrational spectrum. However, identifying and assigning these specific conformers would necessitate advanced computational modeling combined with detailed, temperature-dependent spectroscopic studies, which are not currently available in public literature for this compound.

X-ray Crystallography

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

The absolute structure of this compound can be unambiguously determined through single-crystal X-ray diffraction (SCXRD). mdpi.com This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The data allows for the calculation of electron density maps, from which the exact positions of all atoms in the crystal lattice can be determined. This provides definitive proof of connectivity and stereochemistry.

As of this writing, a public entry for the crystal structure of this compound does not appear in crystallographic databases. Therefore, a detailed analysis based on experimental SCXRD data cannot be presented.

A full analysis of the molecular geometry, including all bond lengths, bond angles, and torsional angles, is derived directly from the refined crystal structure. This data provides invaluable insights into the steric and electronic properties of the molecule, such as the planarity of the pyridine ring and the geometry around the tetrahedral sulfur atom. Without experimental crystallographic data, these parameters cannot be definitively reported.

| Parameter Type | Atoms Involved | Value |

|---|---|---|

| Bond Length | S=O | Data not available |

| Bond Length | S-Cl | Data not available |

| Bond Length | S-C(pyridine) | Data not available |

| Bond Angle | O=S=O | Data not available |

| Bond Angle | O=S=Cl | Data not available |

| Bond Angle | C(pyridine)-S-Cl | Data not available |

| Torsional Angle | C(pyridine)-C(pyridine)-S-O | Data not available |

This data would be derived from single-crystal X-ray diffraction analysis, which is not publicly available for this compound.

Computational and Theoretical Chemistry Studies

Reaction Mechanism Elucidation via Computational Pathways

Reaction Coordinate Mapping and Intrinsic Reaction Coordinate (IRC) Analysis

Reaction coordinate mapping is a fundamental computational technique used to elucidate the mechanism of a chemical reaction. It involves identifying the lowest energy path, known as the minimum energy path (MEP), that connects reactants to products through a transition state. The Intrinsic Reaction Coordinate (IRC) is the mass-weighted steepest descent path from a transition structure down to the local minima of the reactant and product. wikipedia.org This analysis is crucial for verifying that a calculated transition state structure indeed connects the intended reactants and products and for understanding the sequence of bond-making and bond-breaking events.

For 2-Methoxypyridine-4-sulfonyl chloride, a key reaction is nucleophilic substitution at the sulfur center, where the chloride ion is displaced by a nucleophile (e.g., an amine to form a sulfonamide). Theoretical calculations on analogous arenesulfonyl chlorides suggest that these reactions typically proceed through a single transition state, consistent with a concerted SN2-type mechanism. smolecule.com There is generally no evidence for stable, high-energy intermediates like sulfuranes along the reaction coordinate for these types of substitutions. smolecule.com

An IRC analysis for the reaction of this compound with a nucleophile would involve the following steps:

Optimization of Geometries: The ground state geometries of the reactants (this compound and the nucleophile) and the products (the corresponding sulfonamide and the chloride ion) are optimized to find their lowest energy structures.

Transition State (TS) Search: A search for the first-order saddle point on the potential energy surface between the reactants and products is performed. This TS structure represents the highest energy point along the reaction path. For a substitution reaction at the sulfonyl group, the TS geometry would show the incoming nucleophile approaching the sulfur atom in a roughly linear arrangement with the departing chloride ion. smolecule.com

IRC Calculation: Starting from the optimized TS geometry, the IRC path is calculated in both the forward direction (towards products) and the reverse direction (towards reactants). Successful completion of the IRC calculation, where the path smoothly connects the TS to the pre-defined reactant and product minima, confirms the proposed mechanism. The resulting energy profile provides the activation energy barrier for the reaction.

Solvation Models for Simulating Reaction Environments

Chemical reactions are rarely performed in the gas phase; they are typically conducted in a solvent. The solvent can have a profound effect on reaction rates and equilibria, particularly for polar molecules and reactions involving charged species. Computational solvation models are used to simulate these effects. wikipedia.orgyoutube.com These models are broadly classified as explicit, where individual solvent molecules are included, or implicit, where the solvent is treated as a continuous medium with specific properties like a dielectric constant. wikipedia.org For efficiency, implicit models are very common.

Implicit or continuum solvation models are essential for accurately modeling the reactivity of this compound in solution. nih.gov They account for the stabilization of charge separation in reactants, transition states, and products. youtube.com Several popular implicit models are available in quantum chemistry software packages. umn.edu

| Model Name | Full Name | Core Principle | Primary Application |

| PCM | Polarizable Continuum Model | Solves the Poisson-Boltzmann equation using a molecule-shaped cavity. It models the solvent as a polarizable dielectric continuum. wikipedia.org | Widely used for simulating reactions in polar solvents and calculating solvation free energies. nih.gov |

| COSMO | Conductor-like Screening Model | A variation of PCM that approximates the solvent as a perfect conductor (infinite dielectric constant) and then applies a scaling correction. This approach is robust and avoids certain computational artifacts. wikipedia.org | Effective for a wide range of solvents and particularly useful in combination with other models like COSMO-RS for thermodynamic predictions. |

| SMD | Solvation Model based on Density | An implicit model where the solvation free energy is determined from the solute's electron density. It uses a set of specifically parameterized atomic radii to define the solute-solvent boundary. wikipedia.org | A universal model designed for applicability to any charged or uncharged solute in any solvent, providing accurate solvation free energies. |

The choice of solvation model is critical for studying reactions of this compound, as both the reactant and the likely transition states for nucleophilic substitution are polar. The solvent stabilizes the charge separation that develops in the transition state, often lowering the activation barrier compared to the gas phase.

Conformational Analysis through Computational Methods

Conformational analysis involves identifying the stable three-dimensional arrangements (conformers) of a molecule and determining their relative energies. For a molecule like this compound, flexibility exists primarily through rotation around single bonds, most notably the C2-O bond of the methoxy (B1213986) group and the C4-S bond of the sulfonyl chloride group.

Computational studies on the parent molecule, 2-methoxypyridine (B126380) (2MOP), provide significant insight. rsc.org Theoretical calculations predict that for the methoxy group, a staggered conformation relative to the pyridine (B92270) ring is more stable than an eclipsed one. Furthermore, the cis conformer (where the methyl group is oriented towards the ring nitrogen) is found to be the most stable ground-state structure. rsc.org This preference is attributed mainly to exchange repulsion between orbitals of the methoxy group and the pyridine ring. rsc.org

The introduction of the bulky and electron-withdrawing sulfonyl chloride group at the 4-position will influence the conformational landscape. A full analysis would require scanning the potential energy surface by systematically rotating around the C-O and C-S bonds and optimizing the geometry at each step to find all low-energy minima.

| Moiety | Rotational Bond | Key Conformers | Expected Stability Factors |

| 2-Methoxy Group | Pyridine C2–O | cis (methyl toward N) vs. trans (methyl away from N) | Steric hindrance, electrostatic interactions (repulsion/attraction), and orbital overlap. The cis form is generally preferred for 2MOP. rsc.org |

| 4-Sulfonyl Chloride Group | Pyridine C4–S | Rotation of the -SO₂Cl group | Steric clash with adjacent ring hydrogens; potential electrostatic interactions between the sulfonyl oxygens and the ring system. |

Density Functional Theory (DFT) methods, often paired with corrections for dispersion forces (e.g., B3LYP-D3), are well-suited for these calculations, providing a reliable balance of accuracy and computational cost for determining the relative energies of different conformers. mdpi.com

Molecular Dynamics Simulations for Dynamic Behavior

While quantum mechanical calculations are excellent for studying static structures and reaction paths, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment. nih.gov

For this compound, an MD simulation, typically in a box of explicit solvent molecules like water, can reveal several key dynamic properties:

Solvation Structure: MD simulations can map the detailed structure of the solvation shells around the molecule. They can show, for instance, the preferred locations of water molecules and the nature of their interactions, such as hydrogen bonding to the methoxy oxygen or the pyridine nitrogen. researchgate.netresearchgate.net

Conformational Dynamics: Simulations can show the transitions between different low-energy conformers in real-time, providing information on the flexibility of the molecule and the energy barriers to rotation in a solution environment.

Aggregation Behavior: For solutions with multiple solute molecules, MD can be used to investigate the propensity for aggregation. Studies on pyridine have shown that it has a tendency to aggregate in aqueous solutions, and MD simulations can help quantify this effect. nih.gov

A typical MD simulation setup would involve placing one or more this compound molecules in a periodic box filled with a chosen solvent. The interactions are governed by a force field, a set of parameters and equations that describe the potential energy of the system.

| Simulation Parameter | Description | Relevance for this compound |

| Force Field | A set of empirical energy functions and parameters (e.g., CHARMM, AMBER) that define bond lengths, angles, dihedrals, and non-bonded interactions. | A well-parameterized force field is crucial for accurately representing the intramolecular and intermolecular forces of this specific molecule. |

| Solvent Model | An explicit representation of solvent molecules (e.g., TIP3P for water). nih.gov | Allows for the direct simulation of solute-solvent interactions, including hydrogen bonding and the formation of solvation shells. researchgate.net |

| Simulation Time | The duration of the simulation, typically ranging from nanoseconds to microseconds. | Must be long enough to sample relevant molecular motions, such as conformational changes or diffusion. |

| Ensemble | The set of thermodynamic variables held constant (e.g., NVT for constant number of particles, volume, and temperature; NPT for constant pressure). | Chosen to mimic experimental conditions, allowing for the calculation of thermodynamic and structural properties like density and radial distribution functions. |

By analyzing the trajectory from an MD simulation, researchers can gain a detailed, time-resolved picture of the molecular behavior of this compound in a realistic chemical environment.

Future Research Directions and Perspectives

Exploration of Sustainable and Environmentally Benign Synthetic Routes

Traditional methods for synthesizing sulfonyl chlorides often rely on harsh reagents and produce significant waste, posing environmental challenges. organic-chemistry.orgthieme-connect.com Future research will prioritize the development of green and sustainable synthetic pathways for 2-Methoxypyridine-4-sulfonyl chloride. A promising avenue is the adoption of methods that utilize less hazardous materials and improve atom economy.

One such approach involves the oxidative chlorination of S-alkylisothiourea salts using N-chlorosuccinimide (NCS) under acidic conditions. organic-chemistry.orggoogle.com This method avoids the use of toxic chlorine gas and allows for the convenient recycling of the succinimide (B58015) byproduct, making the process more sustainable. organic-chemistry.orgthieme-connect.com Another environmentally friendly option is the use of bleach-mediated oxidative chlorosulfonation, which is both economical and safer for workers. organic-chemistry.org These modern methods stand in contrast to traditional routes that may involve reagents like thionyl chloride or chlorosulfonic acid, which are more hazardous to handle.

Research efforts could focus on adapting these general sustainable protocols specifically for the synthesis of this compound, optimizing reaction conditions to maximize yield and purity while minimizing environmental impact.

| Parameter | Traditional Methods (e.g., Chlorosulfonic Acid) | Sustainable Methods (e.g., NCS/Isothiourea Salt) |

|---|---|---|

| Reagents | Harsh, corrosive acids (chlorosulfonic acid, thionyl chloride) | N-Chlorosuccinimide (NCS), S-alkylisothiourea salts, bleach organic-chemistry.orgorganic-chemistry.org |

| Conditions | Often harsh, requiring strict moisture control | Mild reaction conditions organic-chemistry.org |

| Byproducts | Acidic and/or toxic byproducts | Water-soluble byproducts (e.g., succinimide) that can be recycled organic-chemistry.orgresearchgate.net |

| Safety | High; involves toxic and corrosive materials | Improved; avoids reagents like chlorine gas organic-chemistry.org |

| Scalability | Can be challenging due to safety concerns | Demonstrated to be operationally simple and scalable organic-chemistry.org |

Development of Stereoselective and Asymmetric Transformations

While the synthesis of this compound itself does not involve a chiral center, its true potential lies in its application as a reagent in stereoselective and asymmetric synthesis. Future research will likely explore its use in reactions that generate chiral molecules, which are of paramount importance in medicinal chemistry.

A significant challenge in sulfur chemistry is controlling stereochemistry at the sulfur atom. Recent breakthroughs, such as the asymmetric fluorination of sulfonimidoyl chlorides, highlight the feasibility of achieving high enantioselectivity at S(VI) centers. acs.org This opens the door to developing catalytic systems that could enable this compound to participate in dynamic kinetic asymmetric transformations.

Furthermore, its use as a sulfonylating agent in the presence of chiral catalysts could lead to the synthesis of enantiomerically enriched sulfones and sulfonamides. For instance, merging photoredox catalysis with a chiral nickel catalyst has enabled the asymmetric production of α-C chiral sulfones from achiral sulfonyl chlorides. rsc.org Applying such methodologies to reactions involving this compound could vastly expand its utility in constructing complex, stereodefined molecules.

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of continuous flow chemistry and automated platforms represents a significant leap forward for chemical manufacturing, offering enhanced safety, consistency, and scalability. mdpi.comresearchgate.net Applying these technologies to the synthesis and reactions of this compound is a key future direction.

| Advantage | Description | Reference |

|---|---|---|

| Enhanced Safety | Small reactor volumes and superior heat transfer mitigate risks of thermal runaway with exothermic reactions. | rsc.org |

| Improved Control | Precise control over reaction parameters like temperature, pressure, and residence time leads to higher selectivity and yield. | rsc.org |

| Scalability | Scaling up is achieved by running the system for longer periods ('scaling out') rather than using larger reactors, simplifying the transition from lab to production. | researchgate.net |

| High Space-Time Yield | Continuous processing allows for the production of large quantities of material from a small reactor footprint. | rsc.org |

| Automation | Integration with automated process controls improves consistency, reliability, and reduces the need for manual intervention. | mdpi.com |

Design of Novel Catalytic Systems for this compound Reactions

The reactivity of sulfonyl chlorides can be significantly enhanced and diversified through catalysis. Future work will focus on designing novel catalytic systems to expand the reaction scope of this compound. Research has demonstrated the utility of various catalytic approaches for sulfonyl chloride reactions.

For example, copper(II)-catalyzed reactions have been shown to promote the C-sulfonylation of cyclopropanols, providing a route to γ-keto sulfones. acs.org Palladium-catalyzed Stille cross-coupling reactions can form C-C bonds by reacting sulfonyl chlorides with organostannanes. capes.gov.br Another innovative approach is the use of a heterogeneous photocatalyst, potassium poly(heptazine imide), to synthesize sulfonyl chlorides under mild, visible-light conditions. acs.org

A particularly relevant area for future study involves reactions where the pyridine (B92270) moiety of this compound itself could play a role. For instance, the DMAP-catalyzed C-sulfonylation of 4-alkylpyridines proceeds via an N-sulfonyl 4-alkylidene dihydropyridine (B1217469) intermediate. acs.orgacs.org Investigating whether the inherent pyridine structure in this compound can influence or auto-catalyze certain transformations is a compelling research question.

| Catalytic System | Reaction Type | Key Feature | Reference |

|---|---|---|---|

| Cu(II) | C-Sulfonylation of Cyclopropanols | Promotes regioselective C-sulfonylation over O-sulfonylation. | acs.org |

| Pd2dba3 / TFP | Stille Cross-Coupling | Enables C-C bond formation with desulfitation. | capes.gov.br |

| Potassium Poly(heptazine imide) | Photocatalytic Synthesis | Heterogeneous, metal-free catalyst for synthesis under visible light. | acs.org |

| DMAP (catalytic) | C-Sulfonylation of 4-Alkylpyridines | Activates picolyl C–H bonds via an alkylidene dihydropyridine intermediate. | acs.org |

| Pyry-BF4 | Sulfonamide Activation | Activates primary sulfonamides to form sulfonyl chlorides in situ for further reaction. | nih.gov |

Advanced In Situ Spectroscopic Monitoring of Transformations

A deeper understanding of reaction mechanisms and kinetics is crucial for process optimization. The application of advanced in situ spectroscopic techniques to monitor the synthesis and subsequent reactions of this compound is a vital area for future research.

Techniques like Fourier-transform infrared (FTIR) and Raman spectroscopy allow for the real-time tracking of reactant consumption, intermediate formation, and product generation without the need for sampling. mt.commt.com This is particularly valuable for reactions involving reactive intermediates, such as sulfonyl chlorides, which might decompose during offline analysis. mt.com By providing a continuous stream of data, in situ monitoring enables scientists to precisely determine reaction endpoints, identify kinetic profiles, and understand the influence of various process parameters. mt.com

Implementing these analytical tools, especially within automated or flow chemistry setups, can create a powerful feedback loop for process control, ensuring robustness and efficiency during scale-up from the laboratory to industrial production. mt.comsoton.ac.uk

Application of Machine Learning and AI in Reaction Prediction and Optimization

The intersection of chemistry and artificial intelligence (AI) is set to revolutionize synthesis planning and optimization. Future research on this compound will undoubtedly leverage machine learning (ML) and AI to accelerate development.

The integration of ML with high-throughput experimentation (HTE) platforms creates a closed-loop system where the AI suggests experiments, a robot performs them, and the results are fed back to the model for iterative improvement. beilstein-journals.org This approach can rapidly explore a vast parameter space to discover novel reactivity and highly optimized processes for the synthesis and application of this compound.

| Application Area | Description | Potential Impact | Reference |

|---|---|---|---|

| Reaction Yield Prediction | Models are trained to forecast the yield of a reaction based on reactants, reagents, and conditions. | Reduces experimental effort by prioritizing high-yield reactions. | rjptonline.org |

| Condition Optimization | Algorithms suggest optimal reaction parameters (temperature, solvent, catalyst) to maximize a desired outcome. | Accelerates process development and improves efficiency. | beilstein-journals.org |

| Retrosynthesis Planning | AI suggests viable synthetic pathways for a target molecule. | Aids chemists in designing more efficient and novel synthetic routes. | preprints.org |

| Catalyst Discovery | ML can screen vast numbers of potential catalyst structures to identify promising candidates. | Accelerates the discovery of new and more effective catalysts. | chemrxiv.org |

| Predicting Material Properties | Models establish structure-property relationships to design novel materials with desired characteristics. | Enables the targeted design of functional molecules and materials. | rjptonline.org |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Methoxypyridine-4-sulfonyl chloride, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves chlorosulfonation of 2-methoxypyridine derivatives. For example, NaClO₂-mediated oxidation of thiol intermediates (e.g., pyridine-2-thiols) under controlled acidic conditions yields sulfonyl chlorides with high purity (≥98%) . Optimization includes:

- Temperature : Maintaining 0–5°C to minimize side reactions.

- Solvent Choice : Dichloromethane or chloroform for improved solubility.

- Stoichiometry : 1.2–1.5 equivalents of ClSO₃H to ensure complete conversion.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from cold ether .

Q. How should researchers safely handle this compound given limited toxicity data?

- Methodological Answer : Adopt precautionary measures based on structural analogs (e.g., [3-(4-Methoxyphenoxy)phenyl]sulfonyl chloride ):

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of reactive vapors.

- First Aid : Immediate rinsing with water for skin/eye contact (15+ minutes) and medical consultation .

- Storage : Airtight containers in dry, cool environments (-20°C for long-term stability) .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy at C2, sulfonyl at C4).

- HPLC-MS : Purity assessment (≥98%) and detection of hydrolyzed byproducts (e.g., sulfonic acids).

- FT-IR : Peaks at 1360–1380 cm⁻¹ (S=O asymmetric stretch) and 1170–1190 cm⁻¹ (S=O symmetric stretch) .

Advanced Research Questions

Q. How does the reactivity of this compound compare to structurally related sulfonyl chlorides in nucleophilic substitutions?

- Methodological Answer : The electron-donating methoxy group at C2 reduces electrophilicity at the sulfonyl center compared to unsubstituted pyridine sulfonyl chlorides. This impacts reaction kinetics:

- Kinetic Studies : Second-order rate constants with amines (e.g., benzylamine) are 2–3× slower than 4-chloropyridine sulfonyl analogs.

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance reactivity by stabilizing transition states .

- Table : Comparative Reactivity with Amines

| Sulfonyl Chloride | Relative Rate (k, L/mol·s) |

|---|---|

| 2-Methoxypyridine-4-sulfonyl | 1.0 (reference) |

| Pyridine-4-sulfonyl | 2.5 |

| 4-Chloropyridine-2-sulfonyl | 3.8 |

Q. What strategies mitigate hydrolysis during bioconjugation applications of this compound?

- Methodological Answer : Hydrolysis to sulfonic acids is a major side reaction. Mitigation approaches include:

- Low-Temperature Reactions : Conduct reactions at 0–4°C in anhydrous solvents.

- In Situ Activation : Use coupling agents (e.g., HOBt/DCC) to stabilize intermediates.

- Protection of Hydroxyl Groups : Pre-functionalize biomolecules (e.g., PEGylation of antibodies) to reduce nucleophilic interference .

Q. How can researchers address contradictions in reported bioactivity data for derivatives of this compound?

- Methodological Answer : Discrepancies in enzyme inhibition assays (e.g., kinase targets) may arise from:

- Impurity Profiles : Batch-to-batch variability in starting material purity (validate via HPLC).

- Solubility Factors : Use DMSO stock solutions at ≤10 mM to avoid aggregation.

- Assay Conditions : Standardize buffer pH (7.4 vs. 6.5) and ionic strength (150 mM NaCl) .

Q. What computational tools predict the regioselectivity of this compound in multi-step syntheses?

- Methodological Answer : DFT calculations (e.g., Gaussian 16) model charge distribution and frontier molecular orbitals:

- Electrostatic Potential Maps : Identify electrophilic hotspots (sulfonyl group δ+ = +0.35 e).

- Transition State Modeling : Predict preferential attack at sulfonyl over methoxy sites .

Data Gaps and Future Directions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||